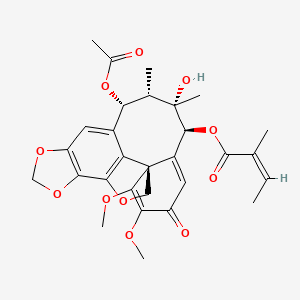
Kadsulignan F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsulignan F is a spirobenzofuranoid dibenzocyclooctadiene lignan isolated from the stems of Kadsura oblongifolia . Lignans are a class of secondary metabolites found in plants, known for their diverse biological activities. This compound, like other lignans, exhibits various pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
The preparation of Kadsulignan F involves the extraction and isolation from the plant Kadsura oblongifolia. The stems of the plant are typically dried and then extracted using solvents such as acetone or ethyl acetate . The extract is then subjected to chromatographic techniques to isolate this compound. The structure of this compound is elucidated using spectroscopic methods such as NMR and mass spectrometry .
Chemical Reactions Analysis
Kadsulignan F undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the intramolecular radical spirocyclisation, which mimics a key step in the proposed biosynthesis of dibenzocyclooctadiene lignans . Common reagents used in these reactions include dichloroaluminum hydride and diethyl ether . The major products formed from these reactions are various lignan derivatives, which can be further studied for their biological activities.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Kadsulignan F involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may modulate oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Kadsulignan F is unique among lignans due to its spirobenzofuranoid structure. Similar compounds include Kadsulignan A, B, C, E, and G, which are also isolated from Kadsura species . These compounds share similar biological activities but differ in their chemical structures and specific pharmacological properties. For instance, Kadsulignan A and B have been studied for their anti-HIV activities, while Kadsulignan C exhibits anti-inflammatory effects .
Properties
Molecular Formula |
C29H32O11 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14S,15S)-12-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-15-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H32O11/c1-8-13(2)27(32)40-25-17-10-18(31)22(34-6)26(35-7)29(17)11-36-24-20(29)16(9-19-23(24)38-12-37-19)21(39-15(4)30)14(3)28(25,5)33/h8-10,14,21,25,33H,11-12H2,1-7H3/b13-8-/t14-,21+,25-,28-,29-/m0/s1 |
InChI Key |
LXUHSPACKMGZQS-HOIDTGBZSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C2=CC(=O)C(=C([C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]([C@]1(C)O)C)OC(=O)C)OC)OC |
Canonical SMILES |
CC=C(C)C(=O)OC1C2=CC(=O)C(=C(C23COC4=C3C(=CC5=C4OCO5)C(C(C1(C)O)C)OC(=O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















